molecular formula C15H11Cl2N3 B1665863 4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- CAS No. 824431-12-1

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-

Katalognummer: B1665863
CAS-Nummer: 824431-12-1
Molekulargewicht: 304.2 g/mol
InChI-Schlüssel: ANWHPGDPFVPDRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AX-7396 is a protein kinase inhibitor with anti-cytomegaloviral properties.

Biologische Aktivität

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases mediated by kinase pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of 4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- can be represented as follows:

C13H10Cl2N2\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_2

This compound features a quinazoline core substituted with a dichlorophenyl group and a methyl group at specific positions. The presence of halogen atoms contributes to its biological activity through various mechanisms.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like 4-Quinazolinamine can inhibit various cancer cell lines through multiple mechanisms:

  • Kinase Inhibition : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR (Epidermal Growth Factor Receptor) and NEK4 (NIMA-related kinase 4). Studies have shown that modifications in the quinazoline structure can enhance selectivity and potency against these targets .
  • Cell Viability : In vitro studies using MTT assays have demonstrated that 4-Quinazolinamine exhibits cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. The IC50 values indicate significant growth inhibition compared to controls .
  • Molecular Docking Studies : Molecular docking analyses reveal strong binding affinities of 4-Quinazolinamine to target kinases, suggesting a mechanism of action through competitive inhibition at ATP-binding sites .

Other Biological Activities

Beyond anticancer effects, quinazoline derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have reported that quinazoline compounds possess antimicrobial properties against various pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Quinazolines have been shown to modulate inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation .
  • Neuroprotective Effects : Emerging research suggests potential neuroprotective roles for quinazoline derivatives, indicating their utility in neurodegenerative disorders .

Table 1: Biological Activities of 4-Quinazolinamine

Activity TypeTarget/EffectReference
Kinase InhibitionEGFR, NEK4
CytotoxicityNSCLC Cell Lines
AntimicrobialVarious Pathogens
Anti-inflammatoryInflammatory Pathways
NeuroprotectiveNeurodegenerative Models

Case Studies

  • Case Study on NSCLC :
    A study evaluated the efficacy of 4-Quinazolinamine in inhibiting NSCLC cell proliferation. The results indicated an IC50 value significantly lower than standard treatments, suggesting this compound's potential as a lead candidate for further development in lung cancer therapy .
  • Molecular Docking Analysis :
    A molecular docking study assessed the binding affinity of 4-Quinazolinamine to various kinases. The results showed favorable interactions with critical residues in the active site of EGFR and NEK4, supporting its role as a competitive inhibitor .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity
The primary application of 4-quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- lies in its role as an anticancer agent . Studies have indicated that this compound acts as an inhibitor of several kinases involved in cancer progression, particularly NEK4 (NIMA-related kinase 4). Kinases play crucial roles in cell signaling pathways, and their inhibition can lead to reduced tumor growth.

2. Structure-Activity Relationship (SAR) Studies
Research has focused on the structure-activity relationships of quinazolinamines to optimize their efficacy against cancer cells. Modifications at specific positions on the quinazoline core can significantly affect inhibitory potency against various kinases. For example, derivatives with different substituents have shown varying degrees of activity against non-small cell lung cancer (NSCLC) cells .

3. Targeted Therapies
Due to its ability to selectively inhibit kinases, 4-quinazolinamine derivatives are being explored for their potential in targeted cancer therapies. The design of these compounds often involves understanding their binding affinities through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Comparative Analysis with Related Compounds

A comparative analysis with other quinazoline derivatives reveals notable differences in biological activity:

Compound NameStructural FeaturesUnique Aspects
GefitinibQuinazoline core with an aniline substituentApproved for non-small cell lung cancer
VandetanibQuinazoline core with multiple substituentsPotent inhibitor of vascular endothelial growth factor receptor
ErlotinibSimilar quinazoline structureTargeted therapy for lung cancer

These compounds illustrate the versatility of the quinazoline scaffold in drug development and highlight how specific substituents can influence therapeutic outcomes.

Case Studies

Several case studies have demonstrated the efficacy of quinazolinamine derivatives:

  • Study on NEK4 Inhibition : A study reported that certain analogues showed significant anti-proliferative activity against EGFR-mutant NSCLC cells, indicating that NEK4 inhibition could be a promising strategy for treating this type of cancer .
  • Allosteric Modulators : Research identified novel allosteric modulators related to quinazolinamines that could enhance dopamine transporter activity, suggesting potential applications in neuropharmacology .

Eigenschaften

IUPAC Name

N-(3,4-dichlorophenyl)-6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c1-9-2-5-14-11(6-9)15(19-8-18-14)20-10-3-4-12(16)13(17)7-10/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHPGDPFVPDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231742
Record name AX-7396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824431-12-1
Record name AX-7396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824431121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AX-7396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AX-7396
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZP89163WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-
Reactant of Route 2
Reactant of Route 2
4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-
Reactant of Route 3
Reactant of Route 3
4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-
Reactant of Route 4
Reactant of Route 4
4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-
Reactant of Route 5
Reactant of Route 5
4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-
Reactant of Route 6
Reactant of Route 6
4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.